Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride typically involves the reaction of 1,4-oxazepane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazepane derivatives, which can be further utilized in chemical synthesis .
Scientific Research Applications
Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical intermediates.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,4-Oxazepane-6-carboxylate Hydrochloride
- Methyl 2-Homomorpholinecarboxylate
- 2-Morpholinecarboxylic acid, Methyl ester
Uniqueness
Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
2070896-56-7 |
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Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 1,4-oxazepane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3;1H |
InChI Key |
PGHHLDJHDDIJSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCCO1.Cl |
Origin of Product |
United States |
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